N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(2-(3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has gained interest in the fields of chemistry, biology, and material science. This compound features a benzo[c][1,2,5]thiadiazole core, which is a heterocyclic aromatic compound containing sulfur and nitrogen atoms. The presence of these atoms contributes to its unique electronic properties, making it a valuable component in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step reactions. Here’s an of a possible synthetic route:
Synthesis of Benzo[c][1,2,5]thiadiazole Core:
Starting materials: 2-amino-1,3-benzenedithiol and chlorosulfonic acid.
Reaction: Cyclization in the presence of a dehydrating agent.
Formation of 3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole:
Starting material: Benzo[c][1,2,5]thiadiazole.
Reaction: Introduction of the methyl group through alkylation and oxidation to form the dioxidobenzo derivative.
Attachment of the Ethyl Linker:
Starting material: 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole.
Reaction: Nucleophilic substitution with a suitable ethylating agent.
Carboxamide Formation:
Starting material: Ethylated benzo[c][1,2,5]thiadiazole.
Reaction: Condensation with a carboxylic acid derivative to form the final product.
Industrial Production Methods
Scaling up the production of this compound for industrial applications involves optimizing each step to increase yield and purity. Common methods include:
Using continuous flow reactors for cyclization and alkylation reactions.
Employing high-efficiency separation techniques such as column chromatography and recrystallization.
Utilizing automated reaction monitoring to ensure consistency and quality control.
Chemical Reactions Analysis
N-(2-(3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Conditions: Mild to moderate temperatures (25-70°C).
Products: Oxidation primarily affects the sulfur atoms in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Mild conditions (0-40°C).
Products: Reduction can reverse the oxidation state of sulfur atoms, converting sulfones back to thioethers.
Substitution
Reagents: Nucleophiles such as amines or alcohols.
Conditions: Typically in the presence of a base (e.g., sodium hydroxide) at room temperature.
Products: Substitution reactions can modify the ethyl linker or the carboxamide group, introducing new functional groups.
Scientific Research Applications
N-(2-(3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been studied extensively for its potential applications in various fields:
Chemistry
Organic Electronics: Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.
Catalysis: The compound can serve as a catalyst or catalyst precursor in specific organic transformations.
Biology
Bioimaging: Fluorescent properties enable its use as a probe for imaging cellular structures.
Therapeutics: Potential use as a drug candidate due to its bioactive core structure.
Medicine
Pharmacology: Investigated for potential anti-cancer and anti-microbial properties.
Diagnostics: Application in diagnostic assays due to its reactivity and specificity.
Industry
Material Science: Use in the development of advanced materials with specific electronic or mechanical properties.
Environmental Science: Potential application in sensors for detecting environmental pollutants.
Mechanism of Action
The mechanism of action of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide varies depending on its application. Generally, it interacts with molecular targets through its aromatic and heteroatomic structure, participating in π-π interactions
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S2/c1-20-14-4-2-3-5-15(14)21(26(20,23)24)9-8-17-16(22)11-6-7-12-13(10-11)19-25-18-12/h2-7,10H,8-9H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMIAQRQXDWIFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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